![molecular formula C13H9ClFN3O B10836414 Thieno[2,3-c]pyridine derivative 1](/img/structure/B10836414.png)
Thieno[2,3-c]pyridine derivative 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c]pyridine derivative 1 is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The unique structure of thieno[2,3-c]pyridine derivatives makes them valuable in drug discovery, particularly as kinase inhibitors due to their ability to form hydrogen bonds and interact with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine derivatives typically involves the construction of the fused ring system through various cyclization reactions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired thieno[2,3-c]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the thieno[2,3-c]pyridine scaffold .
Industrial Production Methods: Industrial production of thieno[2,3-c]pyridine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thieno[2,3-c]pyridin-Derivate unterliegen einer Vielzahl von chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Reagenzien, Nukleophile wie Amine und Thiole.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate, reduzierte Alkohole und substituierte Thieno[2,3-c]pyridine mit verbesserten biologischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c]pyridin-Derivate haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von Thieno[2,3-c]pyridin-Derivaten beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Kinasen und anderen Enzymen. Diese Verbindungen wirken oft als Inhibitoren, indem sie an die aktive Stelle des Zielproteins binden und so dessen Aktivität blockieren. Die Bindung erfolgt in der Regel durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen, die den Inhibitor-Protein-Komplex stabilisieren . Diese Inhibition kann wichtige Signalwege stören, die an der Krankheitsentwicklung beteiligt sind, was diese Verbindungen in therapeutischen Anwendungen wertvoll macht .
Wirkmechanismus
The mechanism of action of thieno[2,3-c]pyridine derivatives involves their interaction with specific molecular targets, such as kinases and other enzymes. These compounds often act as inhibitors by binding to the active site of the target protein, thereby blocking its activity. The binding typically involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protein complex . This inhibition can disrupt key signaling pathways involved in disease progression, making these compounds valuable in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-c]pyridin-Derivate sind aufgrund ihrer kondensierten Ringstruktur einzigartig, die ihnen besondere chemische und biologische Eigenschaften verleiht. Zu ähnlichen Verbindungen gehören:
Thieno[3,2-c]pyridin-Derivate: Diese Verbindungen haben ein anderes Ringfusionsschema, was zu Variationen in ihrer Reaktivität und biologischen Aktivität führt.
Die Einzigartigkeit von Thieno[2,3-c]pyridin-Derivaten liegt in ihrer Fähigkeit, stabile Wechselwirkungen mit biologischen Zielstrukturen zu bilden, wodurch sie in der Wirkstoffforschung als Inhibitoren sehr effektiv sind .
Eigenschaften
Molekularformel |
C13H9ClFN3O |
|---|---|
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
3-N-(3-chloro-4-fluorophenyl)furo[2,3-c]pyridine-2,3-diamine |
InChI |
InChI=1S/C13H9ClFN3O/c14-9-5-7(1-2-10(9)15)18-12-8-3-4-17-6-11(8)19-13(12)16/h1-6,18H,16H2 |
InChI-Schlüssel |
MAFDXEXXQIAQTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



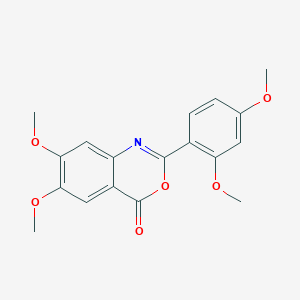
![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)

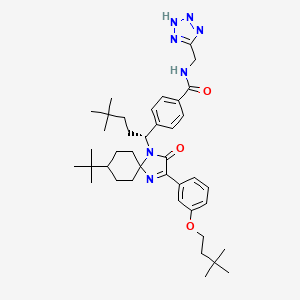
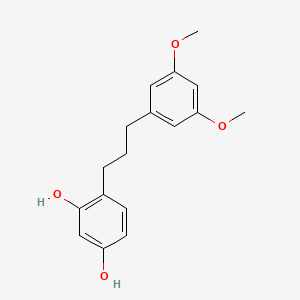


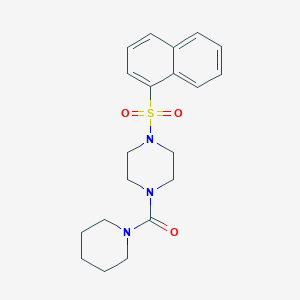

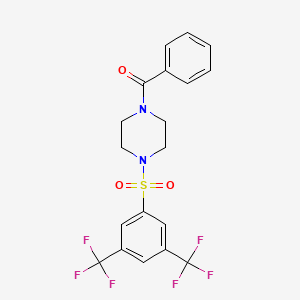
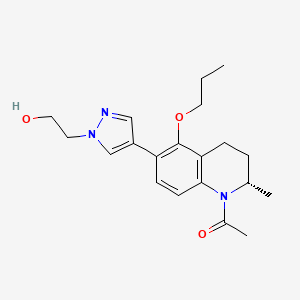
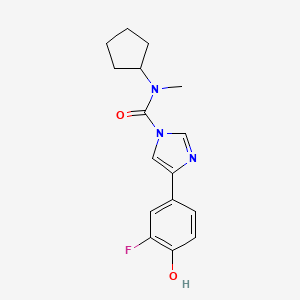
![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)
